molecular formula C12H23N B12654699 2-Cyclohexyl-1-methylpiperidine CAS No. 85237-68-9

2-Cyclohexyl-1-methylpiperidine

Cat. No.: B12654699
CAS No.: 85237-68-9
M. Wt: 181.32 g/mol
InChI Key: NLDMHZIITZOHPA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclohexyl group attached to the piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with 1-methylpiperidine under specific conditions to form the desired compound. The reaction often requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

2-Cyclohexyl-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring with one nitrogen atom.

    Cyclohexylamine: A cyclohexane ring with an amino group.

    1-Methylpiperidine: A piperidine ring with a methyl group attached.

Comparison: 2-Cyclohexyl-1-methylpiperidine is unique due to the presence of both a cyclohexyl group and a methyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

85237-68-9

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

2-cyclohexyl-1-methylpiperidine

InChI

InChI=1S/C12H23N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h11-12H,2-10H2,1H3

InChI Key

NLDMHZIITZOHPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2CCCCC2

Origin of Product

United States

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